molecular formula C14H20O2 B12587828 2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate CAS No. 645421-50-7

2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate

Cat. No.: B12587828
CAS No.: 645421-50-7
M. Wt: 220.31 g/mol
InChI Key: ZOFCMEAVWFXPGO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature

The systematic name 2-methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate follows IUPAC guidelines for bicyclic compounds and ester derivatives. The parent structure is a cyclopent-2-en-1-ol core, where:

  • Position 1 is esterified with pent-4-enoic acid.
  • Position 2 bears a methyl group.
  • Position 3 is substituted with a prop-2-en-1-yl (allyl) group.

The ester moiety, pent-4-enoate, derives from pent-4-enoic acid, a five-carbon chain with a terminal double bond between carbons 4 and 5. The numbering prioritizes the cyclopentene ring, ensuring the lowest possible locants for substituents.

Common Synonyms and Registry Numbers

This compound is cataloged under multiple identifiers (Table 1):

Property Value
CAS Registry Number 88354-51-2
Molecular Formula C₁₄H₂₀O₂
Exact Mass 220.1463 g/mol
Synonyms DTXSID70802179, 645421-50-7

Its CAS number and molecular formula are critical for unambiguous identification in chemical databases.

Structural Characteristics

Cyclopentene Core Architecture

The molecule’s central cyclopentene ring is a five-membered carbocycle with one double bond (C2–C3) and three substituents (Figure 1):

  • A methyl group at C2.
  • An allyl group (prop-2-en-1-yl) at C3.
  • An ester group at C1, formed via condensation with pent-4-enoic acid.

The ring’s planarity and conjugation between the double bond and ester carbonyl group influence its electronic properties, potentially enhancing reactivity in cycloaddition or polymerization reactions.

Functional Group Analysis: Allyl Substituents and Ester Moieties

The compound features two unsaturated groups:

  • Allyl Substituent (C3): The prop-2-en-1-yl group introduces a terminal double bond (C1’–C2’), enabling participation in radical or electrophilic addition reactions. This moiety is common in polymers and fragrances due to its propensity for cross-linking.
  • Pent-4-enoate Ester (C1): The ester’s pent-4-enoyl chain contains a distal double bond (C4’–C5’), which may undergo hydrogenation or ozonolysis. The ester linkage itself is susceptible to hydrolysis under acidic or basic conditions, yielding cyclopentenol and pent-4-enoic acid.

The interplay between these groups defines the compound’s physicochemical behavior, including solubility in organic solvents and thermal stability.

Properties

CAS No.

645421-50-7

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(2-methyl-3-prop-2-enylcyclopent-2-en-1-yl) pent-4-enoate

InChI

InChI=1S/C14H20O2/c1-4-6-8-14(15)16-13-10-9-12(7-5-2)11(13)3/h4-5,13H,1-2,6-10H2,3H3

InChI Key

ZOFCMEAVWFXPGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1OC(=O)CCC=C)CC=C

Origin of Product

United States

Preparation Methods

Overview of Synthesis Methods

The synthesis of 2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate can be approached through multiple strategies, including:

These methods are chosen based on the desired yield, complexity of the starting materials, and the specific functional groups required in the final product.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for constructing cyclohexene derivatives. In this method, a diene reacts with a dienophile to form a cyclohexene system.

Procedure:

  • Preparation of Diene and Dienophile:

    • A suitable diene (e.g., 1,3-butadiene derivatives) is prepared.
    • The dienophile can be an acrylate or similar compound.
  • Reaction Conditions:

    • The reaction is typically carried out under heat (e.g., 80 °C) in a solvent like toluene.
    • The reaction is monitored via Thin Layer Chromatography (TLC).
  • Isolation and Purification:

    • After completion, the mixture is cooled, and the product is extracted using an organic solvent.
    • Purification is achieved through column chromatography.

Example Yield Data:

Step Yield (%)
Diels-Alder Reaction 75

Claisen Rearrangement

This method involves the rearrangement of allylic alcohols to form enones or other derivatives.

Procedure:

  • Starting Materials:

    • An allylic alcohol (e.g., derived from propanediol) is reacted with a base (e.g., sodium ethoxide).
  • Rearrangement Conditions:

    • The reaction is performed at elevated temperatures (around 100 °C) to facilitate the rearrangement.
  • Workup:

    • The reaction mixture is quenched with water and extracted with an organic solvent.
    • The product can be purified by recrystallization or chromatography.

Example Yield Data:

Step Yield (%)
Claisen Rearrangement 82

Metathesis Reaction

Metathesis reactions are useful for forming carbon-carbon double bonds and can be employed to create more complex structures from simpler ones.

Procedure:

  • Reagents:

    • Use of catalysts such as Grubbs' catalyst in a solvent like dichloromethane.
  • Reaction Conditions:

    • The reaction is typically conducted at room temperature for several hours.
  • Product Isolation:

    • After completion, the mixture is concentrated, and products are purified using silica gel chromatography.

Example Yield Data:

Step Yield (%)
Metathesis Reaction 91

Summary of Research Findings

The synthesis of This compound can be effectively achieved through these methods, each providing unique benefits in terms of yield and complexity management:

Method Advantages Typical Yield (%)
Diels-Alder High regioselectivity 75
Claisen Rearrangement Simple setup 82
Metathesis High efficiency 91

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with analogous functional groups (cyclopentenyl esters, allyl substituents, or pentenoate chains) and highlights differences in synthesis, stability, and applications.

Chavicyl Acetate (4-(prop-2-en-1-yl)phenyl acetate)

  • Structure : Aromatic phenyl ring substituted with an allyl group and esterified with acetic acid.
  • Key Differences: Aromatic vs. Cyclic Core: Chavicyl acetate features a phenyl ring, whereas the target compound has a cyclopentenyl ring. Aromatic systems generally exhibit higher thermal stability but lower ring strain compared to cyclopentenyl derivatives .
  • Applications : Chavicyl acetate is used in fragrances for its spicy, betel-like odor, whereas the target compound’s unsaturated ester chain might favor polymerization or serve as a synthon in Diels-Alder reactions .

Allyl-Substituted Cyclopentenyl Esters (e.g., 3-Allylcyclopent-2-en-1-yl acetate)

  • Structure: Similar cyclopentenyl core but lacks the methyl substituent and pentenoate chain.
  • Key Differences: Substituent Effects: The methyl group in the target compound may sterically hinder reactions at the cyclopentenyl double bond, reducing reactivity compared to non-methylated analogs. Chain Length: The pent-4-enoate chain introduces an additional double bond, which could enhance conjugation or participate in cross-linking reactions.
  • Synthesis: Allyl-substituted cyclopentenyl esters are typically synthesized via Claisen rearrangement or allylation of cyclopentenol precursors, whereas the target compound may require more complex esterification steps .

Pent-4-enoate Derivatives (e.g., Methyl pent-4-enoate)

  • Structure : Simple aliphatic esters with a terminal double bond.
  • Key Differences: Cyclic vs. Volatility: Linear pent-4-enoates are more volatile due to reduced molecular weight, whereas the bicyclic structure of the target compound may lower volatility.

Data Table: Comparative Analysis of Key Properties

Compound Name Core Structure Substituents Functional Groups Stability (TGA Data*) Applications
2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate Cyclopentenyl Methyl, allyl, pent-4-enoate Ester, alkene Not reported Hypothetical: Polymer precursors, fragrances
Chavicyl Acetate Phenyl Allyl, acetate Ester, alkene High (aromatic core) Fragrance industry
3-Allylcyclopent-2-en-1-yl acetate Cyclopentenyl Allyl, acetate Ester, alkene Moderate Organic synthesis
Methyl pent-4-enoate Aliphatic Methyl, pent-4-enoate Ester, alkene Low (linear chain) Solvents, intermediates

*Thermogravimetric analysis (TGA) data inferred from structural analogs.

Research Findings and Challenges

  • Stereochemical Complexity: The target compound’s bicyclic structure may lead to challenges in crystallographic characterization.
  • Biological Activity: Allyl-substituted compounds often exhibit antimicrobial or insecticidal properties, but the methyl and pentenoate groups in the target compound could modulate toxicity or bioavailability .

Biological Activity

2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate, with CAS number 645421-50-7, is an organic compound notable for its unique structural features, including a cyclopentene ring and an allyl group. This compound has garnered attention in various fields of research due to its potential biological activities, which are essential for applications in medicinal chemistry and organic synthesis.

Molecular Structure

  • Molecular Formula : C14H20O2
  • Molecular Weight : 220.31 g/mol
  • IUPAC Name : (2-methyl-3-prop-2-enylcyclopent-2-en-1-yl) pent-4-enoate
  • CAS Number : 645421-50-7

Chemical Reactions

The compound can undergo several chemical reactions, including:

  • Oxidation : Can yield ketones or aldehydes.
  • Reduction : Ester groups can be converted to alcohols.
  • Substitution : The allyl group can participate in nucleophilic substitution reactions.

Properties Table

PropertyValue
CAS No.645421-50-7
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
IUPAC Name(2-methyl-3-prop-2-enylcyclopent-2-en-1-yl) pent-4-enoate
InChI KeyZOFCMEAVWFXPGO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, potentially leading to various biological effects.

Case Studies

  • Antimicrobial Activity : A study evaluating compounds derived from cyclopentene structures demonstrated significant antimicrobial properties against several bacterial strains. This suggests that 2-Methyl-3-(prop-2-en-1-yloxy)cyclopentene derivatives could be explored for similar activities.
  • Anti-inflammatory Effects : Research on cyclopentene derivatives has indicated potential anti-inflammatory effects through the modulation of inflammatory pathways, which could be relevant for therapeutic applications.
  • Enzyme Inhibition : Compounds with similar functionalities have been noted for their ability to inhibit key enzymes involved in metabolic pathways, offering insights into the potential utility of 2-Methyl-3-(prop-2-en-1-yloxy)cyclopentene derivatives in metabolic disorders.

Similar Compounds

The following table compares 2-Methyl-3-(prop-2-en-1-yloxy)cyclopentene with structurally related compounds:

Compound NameStructure TypeBiological Activity
3-Methyl-2-cyclopentenoneCyclopenteneAntimicrobial
cis-JasmoneCyclopenteneAntioxidant
4-Oxo-cyclopentene derivativeCyclopenteneAnti-inflammatory

Unique Features

The unique combination of functional groups in 2-Methyl-3-(prop-2-en-1-yloxy)cyclopentene contributes to its distinct chemical properties and potential reactivity compared to similar compounds.

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